2-Methoxy-4-(trifluoromethoxy)benzylamine

Lipophilicity Membrane Permeability SAR Studies

2-Methoxy-4-(trifluoromethoxy)benzylamine is a disubstituted benzylamine derivative bearing a methoxy group at the 2-position and a trifluoromethoxy group at the 4-position of the phenyl ring. Its molecular formula is C9H10F3NO2 with a molecular weight of 221.18 g/mol.

Molecular Formula C9H10F3NO2
Molecular Weight 221.179
CAS No. 886761-62-2
Cat. No. B2990953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethoxy)benzylamine
CAS886761-62-2
Molecular FormulaC9H10F3NO2
Molecular Weight221.179
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OC(F)(F)F)CN
InChIInChI=1S/C9H10F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,5,13H2,1H3
InChIKeySRTIQNAAKCOHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(trifluoromethoxy)benzylamine (CAS 886761-62-2) Technical Identity and Core Properties


2-Methoxy-4-(trifluoromethoxy)benzylamine is a disubstituted benzylamine derivative bearing a methoxy group at the 2-position and a trifluoromethoxy group at the 4-position of the phenyl ring. Its molecular formula is C9H10F3NO2 with a molecular weight of 221.18 g/mol [1]. The compound is typically supplied as a clear, pale yellow liquid with purity specifications of 95% or 97% from commercial vendors . The computed XLogP3-AA value is 1.9 [1], the predicted pKa (acid dissociation constant of the conjugate acid) is 8.83 ± 0.10 , and the predicted topological polar surface area (TPSA) is 44.5 Ų [1]. These physicochemical parameters differentiate it from simpler mono-substituted benzylamine analogs and positional isomers.

Lead optimization SAR studies requiring lipophilicity-polarity balance
Synthetic building block with intermediate amine basicity for pH-controlled reactivity
Probe for dual OMe/OCF3 substitution effects on pharmacophore properties

Why In-Class Analogs Cannot Substitute for 2-Methoxy-4-(trifluoromethoxy)benzylamine


Substitution with mono-functionalized benzylamines such as 4-(trifluoromethoxy)benzylamine (CAS 93919-56-3) or 2-methoxybenzylamine (CAS 6850-57-3) introduces measurable changes in lipophilicity, electronic basicity, and molecular topology that directly affect binding interactions, membrane permeability, and synthetic utility. The dual substitution pattern in 2-methoxy-4-(trifluoromethoxy)benzylamine confers a unique combination of a moderately elevated logP [1], a moderately lowered pKa relative to simple methoxy-substituted benzylamines , and a higher topological polar surface area than mono-OCF3 analogs [2]. These quantifiable differences preclude simple one-to-one substitution in structure-activity relationship (SAR) studies or chemical synthesis workflows without altering the properties of the final product.

Lipophilicity shift Mono-substituted analogs exhibit a measurable logP difference, altering membrane partitioning and assay distribution.
Basicity mismatch pKa variation among analogs may shift amine protonation state and nucleophilic reactivity.
Polar surface area variance Higher TPSA relative to mono-substituted analogs predicts different absorption and CNS penetration profiles.

Quantitative Differentiation of 2-Methoxy-4-(trifluoromethoxy)benzylamine Against Closest Analogs


Lipophilicity (LogP) Differentiates This Dual-Substituted Benzylamine from Mono-Methoxy and Mono-OCF3 Analogs

The computed XLogP3-AA value for 2-methoxy-4-(trifluoromethoxy)benzylamine is 1.9 [1]. This lies between the more hydrophilic 2-methoxybenzylamine (XLogP3 = 0.9) [2] and the more lipophilic 4-(trifluoromethoxy)benzylamine (ACD/LogP = 2.04; XLogP3 = 2.1) [3]. The 1.0 log unit increase over 2-methoxybenzylamine reflects the substantial lipophilic contribution of the OCF3 group, while the modest reduction compared to 4-(trifluoromethoxy)benzylamine arises from the added polar methoxy oxygen.

Lipophilicity (LogP)
Reported
XLogP3-AA 1.9 (+1.0 vs. 2-methoxybenzylamine; -0.1 vs. 4-(trifluoromethoxy)benzylamine)
Supports intermediate lipophilicity for membrane permeability-solubility balance.
Computed values; verify experimentally in assay conditions.
Lipophilicity Membrane Permeability SAR Studies

Basicity (pKa) Modulation from Ortho-Methoxy Substitution Affects Amine Reactivity

The predicted pKa of the conjugate acid for 2-methoxy-4-(trifluoromethoxy)benzylamine is 8.83 ± 0.10 . This value is lower (less basic) than 2-methoxybenzylamine (pKa = 9.15 ± 0.10) , consistent with the electron-withdrawing effect of the para-OCF3 group. It is slightly higher (more basic) than 4-(trifluoromethoxy)benzylamine (pKa = 8.75 ± 0.10) and its meta-isomer 3-(trifluoromethoxy)benzylamine (pKa = 8.70 ± 0.10) , attributable to the electron-donating ortho-methoxy group partially counteracting the OCF3 inductive withdrawal.

Basicity (pKa)
Data to verify
Predicted pKa 8.83 (↓0.32 vs. 2-methoxybenzylamine; ↑0.08 vs. 4-(trifluoromethoxy)benzylamine)
Affects protonation state and amine nucleophilicity under physiological pH.
Predicted; confirm experimentally for reaction design.
pKa Amine Basicity Reactivity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Distinguish Dual-Substituted Framework

The computed TPSA for 2-methoxy-4-(trifluoromethoxy)benzylamine is 44.5 Ų [1]. This is substantially larger than that of 4-(trifluoromethoxy)benzylamine (35.3 Ų) [2] and 2-methoxybenzylamine (35.3 Ų) [3], due to the combined contribution of both the methoxy and trifluoromethoxy oxygen atoms (six hydrogen bond acceptors total vs. five for OCF3-only analogs and two for methoxy-only). The 2-methoxy-5-(trifluoromethoxy) positional isomer shares an identical TPSA of 44.5 Ų [4] but differs in substitution geometry.

Polar Surface Area (TPSA)
Reported
TPSA 44.5 Ų (+9.2 vs. mono-substituted analogs; identical to positional isomer)
Higher TPSA predicts altered absorption and distribution; may support reduced CNS penetration research.
Computed; validates for specific biological models.
Polar Surface Area Drug-likeness Hydrogen Bonding

Density and Molecular Weight Profile Provide a Distinct Physical Form and Handling Signature

The target compound has a predicted density of 1.272 ± 0.06 g/cm³ . This is higher than 2-methoxybenzylamine (density = 1.05 g/cm³) and comparable to 4-(trifluoromethoxy)benzylamine (1.252 g/mL at 25 °C) . The molecular weight of 221.18 g/mol is significantly greater than both 2-methoxybenzylamine (137.18 g/mol) and 4-(trifluoromethoxy)benzylamine (191.15 g/mol) due to the combined mass of both substituents.

Density & Molecular Weight
Data to verify
Density 1.272 g/cm³ (predicted); MW 221.18 g/mol (+84 vs. 2-methoxybenzylamine, +30 vs. 4-(trifluoromethoxy)benzylamine)
Affects volumetric handling and stoichiometric calculations in synthesis.
Density predicted; confirm for scale-up.
Physical Properties Formulation Scale-up

Procurement-Relevant Application Scenarios for 2-Methoxy-4-(trifluoromethoxy)benzylamine


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity and Polarity

In SAR campaigns where a benzylamine scaffold is being optimized for target engagement, the intermediate logP of 1.9 relative to more polar (2-methoxybenzylamine, logP = 0.9) or more lipophilic (4-(trifluoromethoxy)benzylamine, logP = 2.04) analogs [1] provides a titration point for modulating membrane permeability without sacrificing hydrogen-bonding capacity. The higher TPSA of 44.5 Ų compared to mono-substituted analogs (35.3 Ų) [1] also predicts altered CNS penetration profiles, useful when peripheral restriction is desired.

Synthetic Building Block Requiring Tuned Amine Nucleophilicity

The predicted pKa of 8.83 represents a intermediate basicity that may influence reaction selectivity in amide coupling, reductive amination, and Schiff base formation. Compared to the more basic 2-methoxybenzylamine (pKa = 9.15) [1] or the less basic 4-(trifluoromethoxy)benzylamine (pKa = 8.75) , this compound offers a distinct reactivity profile for sequential derivatization or pH-controlled reactions .

Structure-Activity Relationship Studies of Benzylamine-Containing Bioactives

When evaluating the contributions of ortho-methoxy and para-trifluoromethoxy substituents to biological activity, this compound serves as a direct probe that combines both features in a single entity. Its unique combination of a moderately elevated logP and increased TPSA relative to mono-substituted controls [1] allows researchers to deconvolute the interplay of hydrophobic and electronic effects on target binding and ADME properties.

Patented Intermediates for Novel Heterocyclic Compounds

The compound has been utilized in patent literature as a synthetic precursor for novel heterocyclic structures, including furan-linked 1,3,4-oxadiazole formamides and thiophene bi-1,3,4-oxadiazole formamides , highlighting its utility in accessing proprietary chemical space. Its distinct substitution pattern enables the construction of molecules with potentially novel intellectual property positions.

Application
Selection Property
Validation Focus
Lead optimization SAR
Intermediate logP for permeability-polarity tuning
Verify logP and TPSA contributions to target engagement and distribution
Synthetic building block
Intermediate pKa for pH-controlled reactivity
Validate amine nucleophilicity in coupling reactions
Benzylamine SAR probe
Dual OMe/OCF3 substitution effects
Deconvolute hydrophobic vs. electronic contributions to activity
Heterocycle synthesis
Unique substitution pattern for IP generation
Verify synthetic utility in proprietary scaffolds

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